molecular formula C21H21N3O3S B2539510 N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-67-8

N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2539510
CAS No.: 869346-67-8
M. Wt: 395.48
InChI Key: LKMPVYMCMXFUSP-UHFFFAOYSA-N
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Description

The target compound, N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, features a sulfanylacetamide backbone linked to a 4-acetylphenyl group and a 1-[(4-methoxyphenyl)methyl]-substituted imidazole. This structure combines electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties. The synthesis of related compounds typically involves nucleophilic substitution reactions, as seen in , where K₂CO₃ in dry acetone facilitates the coupling of 2-bromoacetamide derivatives with heterocyclic thiols .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15(25)17-5-7-18(8-6-17)23-20(26)14-28-21-22-11-12-24(21)13-16-3-9-19(27-2)10-4-16/h3-12H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPVYMCMXFUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.

    Formation of the Acetylphenyl Group: The acetylphenyl group is synthesized through the acetylation of phenylamine using acetic anhydride.

    Coupling Reactions: The final compound is formed by coupling the synthesized intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The acetylphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzimidazole vs. Imidazole: describes N-(4-acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a), which replaces the imidazole ring with a benzimidazole.

Substituent Effects on the Phenyl Ring

  • Acetyl (Target) vs. Methoxy () :
    The compound N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide () substitutes the acetyl group with methoxy. Methoxy’s electron-donating nature increases lipophilicity, possibly enhancing membrane permeability, while the acetyl group may improve target binding via hydrogen bonding .
  • Chlorophenyl () :
    N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () and N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () feature chloro substituents, which increase electronegativity and may enhance stability or receptor affinity .

Imidazole Substituent Modifications

  • 1-[(4-Methoxyphenyl)methyl] (Target) vs. Methyl () :
    The bulky 4-methoxyphenylmethyl group in the target compound could sterically hinder interactions but provide additional hydrophobic binding pockets. In contrast, the smaller methyl group in ’s compound may favor faster metabolic clearance .
  • Nitroimidazole Derivatives () :
    Compounds like N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] acetamide () incorporate a nitro group, which is critical for antiparasitic and antibacterial activity but may increase mutagenic risks .

Sulfanyl vs. Sulfonyl Groups

  • The sulfanyl group in the target compound is less electron-withdrawing than the sulfonyl groups in ’s N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) . Sulfonyl groups enhance solubility but may reduce membrane permeability compared to sulfanyl .

Structural and Computational Insights

Tools like SHELX () and WinGX () enable crystallographic analysis, critical for understanding conformational preferences and intermolecular interactions. For example, ’s 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide was characterized via NMR and X-ray diffraction, providing a benchmark for structural comparisons .

Data Tables

Compound Name Core Heterocycle Phenyl Substituent Imidazole Substituent Biological Activity Reference
N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (Target) Imidazole 4-acetyl 1-[(4-methoxyphenyl)methyl] Not reported -
N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole 4-methoxy 1-methyl Not reported
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 4-chloro 5-(4-chlorophenyl) Not reported
N-(4-acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Benzimidazole 4-acetyl - Antiproliferative

Biological Activity

N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound integrates an acetylphenyl group, an imidazole ring, and a sulfanyl moiety, which contribute to its diverse biological activities.

Key Functional Groups

  • Acetylphenyl Group : Provides hydrophobic interactions.
  • Imidazole Ring : Known for its role in enzyme inhibition.
  • Sulfanyl Group : Enhances reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring is particularly significant as it can chelate metal ions in enzymes, potentially inhibiting their activity. This mechanism suggests that the compound may exhibit anti-inflammatory and anticancer properties.

Pharmacological Properties

Research indicates that this compound may possess:

  • Anticancer Activity : The imidazole component has shown promise in targeting cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM against A431 epidermoid carcinoma cells.

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit the activity of certain metalloproteinases, which are implicated in cancer metastasis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(4-acetylphenyl)acetamideAcetyl groupModerate anti-inflammatory
N-(4-methoxyphenyl)acetamideMethoxy groupWeak anticancer activity
N-(4-acetylphenyl)-3-thiazolecarboxamideThiazole ringStrong anticancer activity

Unique Attributes

The unique combination of functional groups in this compound enhances its potential for diverse biological interactions compared to other similar compounds.

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